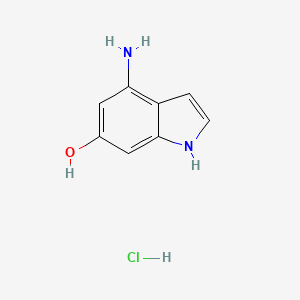

4-amino-1H-indol-6-ol hydrochloride

Description

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

4-amino-1H-indol-6-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O.ClH/c9-7-3-5(11)4-8-6(7)1-2-10-8;/h1-4,10-11H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSSTWBDHIZPDAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=CC(=C21)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646345 | |

| Record name | 4-Amino-1H-indol-6-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134321-85-9 | |

| Record name | 4-Amino-1H-indol-6-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Amino 1h Indol 6 Ol Hydrochloride and Its Congeners

Overview of Classical and Contemporary Synthetic Routes to Functionalized Indoles

The indole (B1671886) ring system is a versatile heterocyclic scaffold that has been the subject of extensive synthetic exploration. nih.gov The functionalization of indoles at various positions significantly impacts their biological properties, leading to a demand for diverse and precise synthetic methods. nih.gov While classical methods laid the groundwork for indole synthesis, contemporary approaches have introduced greater efficiency, selectivity, and functional group tolerance. rsc.org

A primary challenge in indole synthesis is achieving regioselectivity, as the indole nucleus has multiple reactive sites. The C3 position is the most nucleophilic and typically the most reactive toward electrophiles. nih.gov The C2 position is the next most reactive site within the pyrrole (B145914) ring. Functionalization of the benzene (B151609) ring (positions C4, C5, C6, and C7) is often more challenging due to the lower reactivity of these positions compared to the pyrrole moiety. nih.gov

Contemporary strategies often employ transition-metal catalysis to direct functionalization to specific C-H bonds that are otherwise unreactive. rsc.org The use of directing groups, which temporarily coordinate to a metal catalyst and position it near a specific C-H bond, has been pivotal in achieving regioselectivity, particularly at the C4 and C7 positions. nih.gov For instance, palladium-catalyzed reactions have been developed for the direct olefination of the C4 position by employing a directing group attached to the indole nitrogen. nih.gov Similarly, selective functionalization at the C7 position, which is sterically hindered and electronically deactivated, has been accomplished through strategies involving the temporary reduction of the indole to an indoline, followed by directed C-H functionalization and subsequent re-aromatization. nih.govrsc.org

Below is a table summarizing various regioselective functionalization strategies for the indole scaffold.

Table 1: Regioselective Functionalization Strategies for Indole Scaffolds| Position | Reaction Type | Catalyst/Reagent | Comments |

|---|---|---|---|

| C2 | Arylation | Palladium (Pd) | Often occurs in tandem with C3 functionalization. nih.gov |

| C3 | Alkylation | Brønsted or Lewis Acids | Most common and facile functionalization due to high nucleophilicity. rsc.orgresearchgate.net |

| C4 | Arylation | Pd(OAc)₂ / Glycine | Utilizes a transient directing group to achieve selectivity. nih.gov |

| C7 | Alkenylation | Rhodium (Rh) | Requires a directing group on the indole nitrogen. rsc.org |

| C2 & C3 | Vicinal Difunctionalization | Palladium/Norbornene | A cooperative catalysis approach to install two different groups simultaneously. nih.gov |

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. acs.org MCRs are advantageous due to their operational simplicity, reduction of waste, and ability to rapidly generate libraries of complex molecules from simple precursors. acs.orgchemrxiv.org These reactions align with the principles of green chemistry by minimizing solvent use and purification steps. acs.org

In indole synthesis, MCRs have emerged as powerful tools for creating functionalized heterocyclic systems. arkat-usa.org Although the indole nucleus itself can be under-represented as a direct partner in some classical MCRs, various strategies have been developed to incorporate indoles into these convergent processes. arkat-usa.orgnih.gov For example, one-pot reactions involving an indole, an aldehyde, and a carbon nucleophile can lead to the formation of complex, C3-substituted indole derivatives. nih.gov Notable named MCRs that have been adapted for indole chemistry include the Mannich, Biginelli, and Ugi reactions. arkat-usa.org

Table 2: Examples of Multi-component Reactions in Indole Synthesis

| Named Reaction | Reactants | Product Type |

|---|---|---|

| Mannich Reaction | Indole, Aldehyde, Amine | Gramine derivatives (C3-aminomethylated indoles). arkat-usa.org |

| Ugi Reaction | Isocyanide, Aldehyde/Ketone, Amine, Carboxylic Acid | Complex peptide-like structures, can incorporate indole moieties. arkat-usa.org |

| Biginelli-type Reaction | Indole-based urea, Aldehyde, β-ketoester | Dihydropyrimidinone-fused indoles. |

| Povarov Reaction | Indole, Aniline, Ethyl glyoxylate | Indole-substituted tetrahydroquinolines. |

Specific Synthetic Protocols for 4-Amino-1H-indol-6-ol Hydrochloride Synthesis

The synthesis of 4-amino-1H-indol-6-ol requires careful strategic planning to install the three functional groups—amino, hydroxyl, and the indole nitrogen—at the correct positions. The Batcho-Leimgruber indole synthesis is a particularly well-suited and powerful method for constructing indoles with specific substitution patterns on the benzene ring, starting from readily available ortho-nitrotoluene derivatives. wikipedia.orgresearchgate.net

The Batcho-Leimgruber indole synthesis is a two-step process that has become a popular alternative to the Fischer indole synthesis, especially in the pharmaceutical industry. wikipedia.orgresearchgate.net It offers high yields, mild reaction conditions, and avoids the use of strong acids. wikipedia.org

The synthesis begins with the condensation of a substituted o-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMFDMA), often in the presence of a secondary amine like pyrrolidine (B122466). wikipedia.org This reaction takes advantage of the acidity of the methyl group, which is enhanced by the electron-withdrawing ortho-nitro group, to form a β-amino-nitrostyrene intermediate, also known as an enamine. researchgate.net For the synthesis of a 4-amino-6-hydroxy indole precursor, a plausible starting material would be a 2-methyl-3,5-dinitrotoluene derivative with a hydroxyl or protected hydroxyl group at the 5-position. A study by Onys'ko et al. demonstrated a similar strategy for synthesizing (4-amino-1H-indol-6-yl)phosphonates from (4-methyl-3,5-dinitrophenyl)phosphonates, highlighting the viability of this approach for creating the 4-amino-6-substituted pattern. researchgate.net

The second and final step of the Batcho-Leimgruber synthesis is the reductive cyclization of the enamine intermediate. clockss.org This step accomplishes two transformations: the reduction of the nitro group to an amine and the subsequent intramolecular cyclization to form the indole ring, followed by the elimination of the secondary amine (e.g., dimethylamine). researchgate.net

A variety of reducing agents can be employed for this transformation, and the choice of agent is critical as it can be tailored to the specific functional groups present in the molecule. clockss.org Common methods include catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel. wikipedia.org Other reagents such as iron in acetic acid, stannous chloride (SnCl₂), and sodium dithionite have also been used effectively. wikipedia.orgclockss.org Importantly, the reaction conditions can be controlled to achieve selective reductions. For a precursor containing two nitro groups, specific reducing agents can be chosen to selectively reduce one nitro group to initiate cyclization while leaving the second intact, which can then be reduced in a subsequent step. researchgate.net This selectivity is key to synthesizing the target 4-amino-1H-indol-6-ol.

Table 3: Common Reducing Agents for Enamine Cyclization in Batcho-Leimgruber Synthesis

| Reducing Agent | Typical Conditions | Advantages | Potential Selectivity |

|---|---|---|---|

| H₂, Pd/C | Methanol or Ethanol, RT | Clean reaction, high yield. researchgate.net | Highly effective; may reduce other functional groups. |

| Raney Nickel, Hydrazine (B178648) | Ethanol, Reflux | Strong reducing system. wikipedia.org | Can be very vigorous. |

| Iron (Fe), Acetic Acid | Acetic Acid, Heat | Inexpensive, effective for nitro group reduction. clockss.org | Classic method, good for simple cases. |

| **Stannous Chloride (SnCl₂) ** | Ethanol or HCl | Milder than catalytic hydrogenation. | Can be selective for nitro group reduction in the presence of other reducible groups. researchgate.net |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous/Organic Biphasic System | Mild conditions. | Useful for sensitive substrates. clockss.org |

While building the indole ring with the hydroxyl group already incorporated into the starting materials is a common and robust strategy, another potential approach is the direct hydroxylation of a pre-formed indole scaffold. This involves the regioselective introduction of a hydroxyl group onto the benzene ring of an indole derivative.

However, direct C-H hydroxylation of indoles, particularly at the C6 position, can be challenging to control. The inherent reactivity of the pyrrole ring often leads to undesired side reactions. Modern synthetic methods have explored various catalytic systems for C-H oxidation, but achieving high regioselectivity on a complex substrate like a 4-aminoindole (B1269813) remains a significant synthetic hurdle. More commonly, a functional group that can be chemically converted to a hydroxyl group, such as a methoxy (B1213986) or a bromo group, is incorporated during the primary synthesis. The methoxy group can later be cleaved using reagents like boron tribromide (BBr₃) to reveal the free hydroxyl. Therefore, for a target like 4-amino-1H-indol-6-ol, synthesis via a precursor like 6-methoxy-4-nitro-1H-indole followed by reduction and demethylation is often a more practical and higher-yielding approach than direct hydroxylation.

Amination Strategies for Indole Ring Systems

The introduction of an amino group onto the indole ring, particularly at the C4 position, is a significant synthetic challenge due to the inherent reactivity of the indole nucleus, which typically favors electrophilic substitution at the C3 position. Direct amination is often difficult, necessitating indirect methods. A prevalent and effective strategy involves the nitration of the indole ring, followed by the reduction of the nitro group to an amine.

A powerful method for constructing the 4-aminoindole scaffold is the Batcho-Leimgruber indole synthesis. This methodology has been successfully applied to generate similarly substituted indoles, such as (4-amino-1H-indol-6-yl)phosphonates. researchgate.net The general approach begins with a suitably substituted nitrotoluene derivative. For the synthesis of 4-amino-1H-indol-6-ol, a plausible starting material would be a 4-methyl-3,5-dinitrophenol derivative. This precursor reacts with dimethylformamide dimethyl acetal (DMF-DMA) to form a key enamine intermediate. The subsequent step involves a reductive cyclization of this enamine. The choice of reducing agent is crucial; different agents can selectively reduce one or both nitro groups while facilitating the cyclization to form the indole ring. researchgate.net This process allows for the direct formation of the 4-aminoindole or 4-nitroindole skeleton, which can then be further manipulated to yield the target compound.

Alternative strategies might involve transition-metal-catalyzed C-H amination, although this is a developing field. researchgate.netorganic-chemistry.org These methods could offer more direct routes but often face challenges with regioselectivity on the electron-rich indole benzene ring. For instance, palladium-catalyzed amination has been used for ortho-amination of aryl iodides, which can be followed by a cyclization to form the indole ring. acs.org

Advanced Catalytic Systems in the Synthesis of this compound

Modern synthetic chemistry relies heavily on catalytic systems to achieve high efficiency, selectivity, and sustainability. The synthesis of complex molecules like this compound benefits significantly from these advancements.

Copper(I)-Catalyzed Reactions for Indole Functionalization

Copper(I) catalysts are particularly valuable in the formation of carbon-nitrogen (C-N) bonds, a key step in many amination strategies. researchgate.netresearchgate.net While direct C-H amination is challenging, copper-catalyzed cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination, provide a reliable method for functionalizing halo-indoles. A hypothetical synthetic route could involve the preparation of a 4-halo-6-hydroxyindole intermediate. This intermediate could then undergo a Cu(I)-catalyzed reaction with an ammonia surrogate or a protected amine to introduce the amino group at the C4 position.

Copper(I) iodide (CuI) is a commonly used catalyst, often in combination with a ligand such as 1,10-phenanthroline. researchgate.netacs.org These catalytic systems can operate under relatively mild conditions. The versatility of copper catalysis extends to other indole functionalizations, including alkylations and arylations, demonstrating its broad utility in building the desired molecular architecture. nih.govrsc.org

Table 1: Examples of Copper-Catalyzed Reactions in Indole Synthesis

| Reaction Type | Catalyst/Ligand | Substrate Example | Product Type | Reference |

|---|---|---|---|---|

| C-N Cross-Coupling | CuI / 1,10-phenanthroline | Heteroarenes | N-arylated heteroarenes | researchgate.net |

| C-H Functionalization | Cu(OAc)₂ | N-aryl enamines | Substituted indoles | acs.org |

| Annulation | CuI | Enaminones | N-fused polycyclic indoles | researchgate.net |

Microwave-Assisted Synthesis Enhancements and Green Chemistry Considerations

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tandfonline.comresearchgate.net This technology aligns with the principles of green chemistry by improving energy efficiency. tandfonline.com In indole synthesis, microwave irradiation has been shown to be effective for various reaction types, including cyclization, acylation, and cross-coupling reactions. elte.humdpi.com

The application of microwave heating can be particularly advantageous in the Batcho-Leimgruber synthesis, where the cyclization step might otherwise require prolonged heating. elte.hu By using a microwave synthesizer, the reaction time can be drastically reduced from hours to minutes, potentially minimizing the formation of side products. tandfonline.commdpi.com This rapid and efficient heating makes MAOS an attractive methodology for the synthesis of this compound, contributing to a more sustainable and economical process. researchgate.nettandfonline.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Indole Synthesis

| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Fischer Indolization | 8-24 hours | 5-30 minutes | Often significant | tandfonline.com |

| Acylation of Indoles | 6-12 hours | 15-30 minutes | Moderate to significant | mdpi.com |

Elaboration on Precursors and Intermediate Compounds

The success of a synthetic route is fundamentally dependent on the availability and manipulation of key precursors and intermediates.

Preparation and Characterization of Key Synthons in the Synthetic Pathway

As previously mentioned, the Batcho-Leimgruber synthesis is a highly viable route. A key synthon for this pathway would be an appropriately substituted o-nitrotoluene derivative. For the target molecule, 2,6-dinitro-4-methylphenol stands out as a logical starting precursor.

The synthesis of this precursor typically involves the nitration of p-cresol. The methyl and hydroxyl groups direct the nitration to the ortho positions. The preparation of the subsequent enamine intermediate is a critical step. The reaction of 2,6-dinitro-4-methylphenol with a reagent like tris(dimethylamino)methane or dimethylformamide dimethyl acetal (DMF-DMA) yields the vinylogous amide.

This enamine is the direct precursor to the indole ring. The subsequent reductive cyclization can be performed using various reducing agents, such as palladium on carbon (Pd/C) with hydrogen gas, or other transfer hydrogenation methods. The conditions of this reaction can be tuned to selectively reduce one or both of the nitro groups, directly yielding either a 4-amino-6-hydroxy-7-nitro-1H-indole or, potentially, the desired 4,7-diamino-1H-indol-6-ol, which would require subsequent diazotization and removal of the 7-amino group. A more direct route would involve selective reduction of the enamine double bond and one nitro group to form the pyrrole ring. The characterization of these intermediates would rely on standard spectroscopic techniques, including NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry, to confirm their structure before proceeding to the next step.

Strategic Use and Removal of Protecting Groups in Indole Chemistry

The indole nitrogen (N-H) is acidic and can interfere with many reactions, such as metal-catalyzed couplings and reactions involving strong bases. Similarly, the hydroxyl group at the C6 position is acidic and nucleophilic. Therefore, the strategic use of protecting groups is essential. mdpi.org

For the indole nitrogen, common protecting groups include arylsulfonyl groups like tosyl (Ts) or carbamates such as tert-butyloxycarbonyl (Boc). researchgate.net Benzyl (Bn) groups are also used. The choice depends on the stability of the group to subsequent reaction conditions and the ease of its removal. For example, a tosyl group is robust but requires harsh conditions for removal, while a Boc group is easily removed under acidic conditions. mdpi.orgresearchgate.net

The 6-hydroxyl group can be protected as an ether, for instance, a benzyl (Bn) ether or a silyl ether like tert-butyldimethylsilyl (TBDMS). Benzyl ethers are stable under a wide range of conditions and can be removed by hydrogenolysis, a reaction that could potentially be combined with the reduction of a nitro group in the synthetic sequence.

Table 3: Common Protecting Groups in Indole Chemistry

| Protecting Group | Introduction Reagent | Removal Conditions | Stability | Reference |

|---|---|---|---|---|

| Tosyl (Ts) | Tosyl chloride, base | Strong base (e.g., NaOH) or reducing agents | Acid, mild base, oxidation | researchgate.net |

| tert-Butoxycarbonyl (Boc) | Boc anhydride, base | Trifluoroacetic acid (TFA), HCl | Base, hydrogenation | mdpi.org |

| Benzyl (Bn) | Benzyl bromide, base | Hydrogenolysis (Pd/C, H₂), strong Lewis acids | Acid, base, oxidation, reduction | researchgate.net |

Chemical Reactivity and Transformation Studies of 4 Amino 1h Indol 6 Ol Hydrochloride

Electrophilic and Nucleophilic Substitution Reactions on the Indole (B1671886) Core

The indole ring is inherently electron-rich, making it susceptible to electrophilic attack. The positions on the indole nucleus exhibit differential reactivity, with the C3 position being the most nucleophilic and thus the primary site for electrophilic substitution. researchgate.net However, the substituents on the benzene (B151609) ring portion of the indole can influence the regioselectivity of these reactions.

In the case of 4-amino-1H-indol-6-ol, the amino and hydroxyl groups are activating, electron-donating groups. wikipedia.org This electronic enrichment further enhances the reactivity of the aromatic system towards electrophiles. Generally, electrophilic aromatic substitution reactions proceed via the attack of an electrophile on the π-electron system of the ring, forming a cationic intermediate known as a sigma complex or arenium ion. wikipedia.orglibretexts.org Re-aromatization then occurs through the loss of a proton. libretexts.org

Conversely, nucleophilic substitution reactions on the indole core are less common due to the electron-rich nature of the ring. However, such reactions can be facilitated by the introduction of electron-withdrawing groups or by employing specific reaction conditions. For instance, the presence of a nitro group can activate the ring towards nucleophilic attack. nii.ac.jp In some cases, nucleophilic substitution can occur at the N1 position of the indole, particularly if the nitrogen is rendered more electrophilic, for example, by attachment of a good leaving group like a hydroxyl group. core.ac.ukclockss.orgresearchgate.netresearchgate.net

Table 1: Regioselectivity in Electrophilic Substitution of Indoles

| Position | Electronic Character | Susceptibility to Electrophilic Attack |

| C3 | Most electron-rich | Highest |

| C2 | Less electron-rich than C3 | Lower than C3 |

| Benzene Ring | Electron density influenced by substituents | Variable |

Oxidation and Reduction Chemistry of the Amino and Hydroxyl Moieties

The amino and hydroxyl groups of 4-amino-1H-indol-6-ol are susceptible to both oxidation and reduction reactions. The phenolic hydroxyl group can be oxidized to a quinone-like structure. The ease of this oxidation is influenced by the electronic environment of the indole ring.

The amino group can undergo oxidation to form various products, including nitroso, nitro, and azo compounds, depending on the oxidizing agent and reaction conditions. Conversely, the nitro group, if present as a precursor, can be reduced to an amino group. The choice of reducing agent is crucial for selectively reducing a nitro group without affecting other functional groups in the molecule. researchgate.net For instance, catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for this transformation. dundee.ac.uk

Protonation and Acid-Base Reactivity Profiles within Aqueous and Organic Media

The presence of both an amino group (basic) and a hydroxyl group (weakly acidic) imparts amphoteric properties to 4-amino-1H-indol-6-ol. sketchy.com The amino group can be protonated in acidic media to form an ammonium (B1175870) salt, while the hydroxyl group can be deprotonated in basic media to form a phenoxide ion. The indole nitrogen is weakly acidic and can also be deprotonated under strongly basic conditions. researchgate.net

The pKa values of the functional groups determine their protonation state at a given pH. The pKa of the amino group is typically in the range of 4-5 for anilinic amines, while the pKa of the phenolic hydroxyl group is around 10. The hydrochloride salt form indicates that the amino group is protonated. The solubility and reactivity of the compound in different media are significantly influenced by its protonation state. sketchy.com

Cycloaddition and Other Pericyclic Reactions Involving the Indole Nucleus

The indole nucleus can participate in cycloaddition reactions, acting as either a diene or a dienophile, although these reactions are less common than electrophilic substitutions. The π-system of the indole can react with suitable dienophiles or dienes to form new ring systems. For example, intramolecular Diels-Alder reactions have been used to construct complex fused-ring systems from indole derivatives. mdpi.com

Other pericyclic reactions, such as sigmatropic rearrangements, can also occur under specific conditions, leading to skeletal rearrangements of the indole core or its side chains.

Intramolecular Reactions and Rearrangements of 4-Amino-1H-indol-6-ol Hydrochloride Derivatives

Derivatives of 4-amino-1H-indol-6-ol can undergo various intramolecular reactions and rearrangements. For instance, if a suitable electrophilic center is present in a side chain, it can react with the electron-rich indole nucleus in an intramolecular electrophilic substitution reaction to form a new ring.

Rearrangements of substituents on the indole ring can also occur, sometimes driven by thermodynamic stability. For example, the migration of a group from one position to another on the indole nucleus has been observed. researchgate.net These reactions can be influenced by factors such as the nature of the substituent, the solvent, and the presence of a catalyst.

Systematic Derivatization Strategies for Structural Diversification

The functional groups of this compound provide handles for systematic derivatization, allowing for the synthesis of a diverse range of analogs.

Chemical Modification at the Amino Group

The primary amino group is a versatile site for chemical modification. It can readily undergo a variety of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various subsequent reactions, such as the Sandmeyer reaction.

These modifications can be used to introduce a wide array of substituents, thereby altering the steric and electronic properties of the molecule.

Table 2: Common Reagents for Amino Group Modification

| Reaction Type | Reagent | Functional Group Formed |

| Acylation | Acyl chloride, Anhydride | Amide |

| Alkylation | Alkyl halide | Secondary/Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Substituted Amine |

| Sulfonylation | Sulfonyl chloride | Sulfonamide |

| Diazotization | Nitrous acid | Diazonium salt |

Chemical Modification at the Hydroxyl Group

The hydroxyl group at the 6-position of the indole ring is a key site for chemical modification, allowing for the synthesis of various derivatives with potentially altered biological activities or physicochemical properties. The primary routes for modifying this phenolic hydroxyl group are etherification and esterification.

One of the most common methods for converting a hydroxyl group to an ether is the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. However, in the case of 4-amino-1H-indol-6-ol, the presence of the acidic N-H of the indole and the protonated amino group complicates this direct approach.

A more viable strategy for selective O-alkylation of aminophenols involves a protection-alkylation-deprotection sequence. The amino group can be selectively protected, for example, by reacting it with benzaldehyde (B42025) to form an imine. This protection prevents the amino group from interfering with the subsequent alkylation of the hydroxyl group. The protected intermediate can then be treated with an alkyl halide in the presence of a base, such as potassium carbonate, to effect O-alkylation. Finally, the protecting group can be removed by hydrolysis to yield the O-alkylated aminophenol. umich.eduresearchgate.net While this method is established for aminophenols, its application to 4-amino-1H-indol-6-ol would require careful optimization to account for the reactivity of the indole nucleus.

The direct alkylation of aminophenols often leads to a mixture of O- and N-alkylated products, making selective synthesis challenging without a proper protecting group strategy. umich.edu For instance, the reaction of o-aminophenol with alkyl halides under phase transfer catalysis conditions has been shown to produce primarily O-alkylated products, but with some N,O-dialkylated byproducts. tandfonline.com

The hydrochloride form of 4-amino-1H-indol-6-ol implies that the amino group is protonated. This protonation would deactivate the amino group towards electrophilic attack and would likely prevent its reaction with protecting agents like benzaldehyde under standard conditions. Therefore, a neutralization step would be necessary before attempting any protection chemistry.

Table 1: Examples of Selective O-Alkylation of Aminophenols

| Aminophenol Reactant | Alkylating Agent | Base/Conditions | Product | Yield (%) | Reference |

| o-Aminophenol | Benzyl bromide | K2CO3 / Acetone (reflux) | o-Benzyloxylaniline | 93.5 | umich.edu |

| o-Aminophenol | Allyl bromide | K2CO3 / Acetone (reflux) | o-Allyloxyaniline | 82.2 | umich.edu |

| p-Aminophenol | Methyl iodide | K2CO3 / Acetone (reflux) | p-Methoxyaniline | 53.8 | umich.edu |

| o-Aminophenol | n-Butyl chloride | NaOH / TBAB (solvent-free, 60°C) | o-Butoxyaniline | 86 | tandfonline.com |

Note: This table presents data for related aminophenol compounds to illustrate potential synthetic routes.

Substitution Reactions on the Indole Nitrogen (N1)

The nitrogen atom of the indole ring (N1) is another key site for chemical modification. N-alkylation of indoles is a common transformation that can significantly impact the biological and chemical properties of the molecule. Several methods have been developed for the N-alkylation of indoles, which could be applicable to 4-amino-1H-indol-6-ol.

A common approach for N-alkylation involves the deprotonation of the indole N-H with a strong base to form an indole anion, which then reacts with an alkyl halide. google.com However, the presence of other acidic protons in 4-amino-1H-indol-6-ol (the hydroxyl group and the protonated amino group) would necessitate careful selection of the base and reaction conditions to achieve selective N1-alkylation.

More recently, catalytic methods have been developed that avoid the need for strong bases. For example, iridium-catalyzed N-alkylation of indolines with alcohols has been reported to occur in water, providing a greener alternative to traditional methods. organic-chemistry.org Similarly, iron-catalyzed N-alkylation of indolines with alcohols has also been demonstrated. nih.gov These methods often proceed through a "borrowing hydrogen" mechanism, where the alcohol is temporarily oxidized to an aldehyde, which then reacts with the indole nitrogen, followed by reduction.

The electronic nature of the substituents on the indole ring can influence the reactivity of the N1 position. The amino group at the 4-position is an electron-donating group, which increases the electron density of the aromatic system. Conversely, the hydroxyl group at the 6-position is also electron-donating. In the case of this compound, the protonation of the amino group to form an ammonium group (-NH3+) would transform it into a strongly electron-withdrawing group. This would decrease the nucleophilicity of the indole nitrogen, potentially making N-alkylation more challenging.

Table 2: Examples of N-Alkylation of Indole Derivatives

| Indole Reactant | Alkylating Agent | Catalyst/Conditions | Product | Yield (%) | Reference |

| Indole | Benzyl alcohol | [Ir(cod)Cl]2 / PPh3, Cs2CO3 | 1-Benzylindole | 95 | organic-chemistry.org |

| Indoline | Benzyl alcohol | Fe(cyclopentadienone) complex | 1-Benzylindoline | 99 | nih.gov |

| 5-Bromoindole | Dimethyl carbonate | DABCO / DMF, 90°C | 1-Methyl-5-bromoindole | >99 | google.com |

| Carbazole | Dibenzyl carbonate | DABCO / TBAC, DMA, 95°C | 9-Benzylcarbazole | 98 | google.com |

Note: This table presents data for related indole compounds to illustrate potential synthetic routes.

Computational and Theoretical Investigations of 4 Amino 1h Indol 6 Ol Hydrochloride

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies are fundamental in understanding the intrinsic properties of a molecule. Through various computational models, it is possible to predict molecular geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. For 4-amino-1H-indol-6-ol, DFT calculations, often using a basis set such as 6-311++G(d,p), can determine the most stable three-dimensional structure. researchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles.

The process begins with an initial guess of the molecular geometry, which is then iteratively refined to minimize the total electronic energy. The resulting optimized structure corresponds to a minimum on the potential energy surface. The energy landscape can also be explored to identify different conformers and the transition states that separate them.

Table 1: Representative Optimized Geometrical Parameters of 4-Amino-1H-indol-6-ol (Calculated) (Note: These are representative values for a substituted indole (B1671886) ring and are for illustrative purposes.)

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Lengths (Å) | C4-N(H2) | 1.37 |

| C6-O(H) | 1.36 | |

| N1-C2 | 1.38 | |

| C2-C3 | 1.37 | |

| C3-C3a | 1.44 | |

| Bond Angles (°) | C3-C4-N | 121.5 |

| C5-C6-O | 122.0 | |

| C2-N1-C7a | 109.5 | |

| N1-C2-C3 | 110.0 |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

For 4-amino-1H-indol-6-ol, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, particularly near the amino and hydroxyl groups, which are electron-donating. The LUMO, conversely, would be distributed over the indole ring system. FMO analysis helps in predicting how this molecule might interact with other reagents.

Table 2: Calculated Frontier Molecular Orbital Energies of 4-Amino-1H-indol-6-ol (Note: These are representative values and are for illustrative purposes.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.20 |

| ELUMO | -0.85 |

| Energy Gap (ΔE) | 4.35 |

Global reactivity descriptors are derived from the energies of the frontier molecular orbitals and provide a quantitative measure of a molecule's reactivity. mdpi.com These descriptors include chemical hardness (η), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω).

Electronegativity (χ) : Measures the power of an atom or group of atoms to attract electrons towards itself.

Chemical Hardness (η) : Represents the resistance to a change in electron distribution or charge transfer. It is calculated from the HOMO-LUMO gap.

Chemical Potential (μ) : The negative of electronegativity, it describes the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω) : Measures the energy lowering of a system when it is saturated with electrons from the environment.

These descriptors for 4-amino-1H-indol-6-ol can be calculated using the HOMO and LUMO energies obtained from DFT calculations. researchgate.net

Table 3: Global Reactivity Descriptors for 4-Amino-1H-indol-6-ol (Note: These are representative values based on FMO energies and are for illustrative purposes.)

| Descriptor | Value (eV) | Formula |

|---|---|---|

| Electronegativity (χ) | 3.025 | -(EHOMO + ELUMO)/2 |

| Chemical Hardness (η) | 2.175 | (ELUMO - EHOMO)/2 |

| Chemical Potential (μ) | -3.025 | -χ |

| Electrophilicity Index (ω) | 2.106 | μ2/(2η) |

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. researchgate.netnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent.

For 4-amino-1H-indol-6-ol hydrochloride, an MD simulation would typically be performed in a box of water molecules to mimic physiological conditions. The simulation would reveal how the molecule rotates and flexes, and how the amino and hydroxyl groups interact with water through hydrogen bonding. This is particularly important for understanding the conformational preferences of the molecule in solution, which can influence its biological activity. The analysis of the simulation trajectory can identify the most stable conformations and the transitions between them.

Theoretical Prediction and Validation of Spectroscopic Parameters

Computational methods can also predict spectroscopic properties, which can then be compared with experimental data for validation of the theoretical models.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra and provide confidence in the determined structure. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors from first principles. acs.orgresearchgate.net

The GIAO method, typically used in conjunction with DFT, calculates the magnetic shielding of each nucleus in the molecule. These shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). For 4-amino-1H-indol-6-ol, GIAO calculations can predict the 1H and 13C chemical shifts. Discrepancies between calculated and experimental shifts can often be attributed to solvent effects or conformational averaging, providing further insight into the molecule's behavior. mdpi.commdpi.com

Table 4: Predicted 1H and 13C NMR Chemical Shifts (ppm) for 4-Amino-1H-indol-6-ol (Note: These are representative values based on GIAO calculations for substituted indoles and are for illustrative purposes.)

| 1H NMR | 13C NMR | ||

|---|---|---|---|

| Atom | Predicted Shift (ppm) | Atom | Predicted Shift (ppm) |

| H (N1-H) | 8.10 | C2 | 124.5 |

| H2 | 6.95 | C3 | 102.0 |

| H3 | 6.30 | C3a | 128.0 |

| H5 | 6.60 | C4 | 140.0 |

| H7 | 6.80 | C5 | 105.0 |

| H (N-H2) | 4.50 | C6 | 150.0 |

| H (O-H) | 5.30 | C7 | 110.0 |

| C7a | 135.0 |

Vibrational (IR) and Electronic (UV-Vis) Spectral Analysis

Vibrational and electronic spectroscopy are fundamental techniques for the characterization of molecular structures. While specific experimental spectra for this compound are not readily found, theoretical calculations, typically using Density Functional Theory (DFT), can predict these properties.

Vibrational (IR) Spectroscopy:

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule. youtube.com For this compound, the IR spectrum would be characterized by distinct peaks corresponding to its functional groups. The presence of the hydrochloride salt would influence the vibrational frequencies, particularly of the amino group.

Key expected vibrational frequencies, based on related compounds, would include:

N-H stretching: The primary amine (-NH2) and the indole N-H would exhibit stretching vibrations, typically in the range of 3200-3500 cm⁻¹. As a hydrochloride salt, the amino group would likely be protonated (-NH3+), shifting these vibrations.

O-H stretching: The hydroxyl group (-OH) would show a broad absorption band, typically in the 3200-3600 cm⁻¹ region, likely overlapping with the N-H stretching bands.

C-N stretching: These vibrations for the aromatic amine would appear in the 1250-1360 cm⁻¹ range.

C-O stretching: The phenolic C-O stretching would be observed around 1200-1260 cm⁻¹.

Aromatic C=C stretching: The indole ring would display characteristic peaks in the 1400-1600 cm⁻¹ region.

A comparison of expected vibrational frequencies for a similar molecule, 4-aminophenol, is presented in the table below.

| Functional Group | Typical Wavenumber (cm⁻¹) |

| O-H Stretch | 3200-3600 (broad) |

| N-H Stretch | 3300-3500 |

| C-N Stretch | 1250-1360 |

| Aromatic C=C Stretch | 1400-1600 |

Electronic (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be dominated by π → π* transitions within the indole ring system. The presence of the amino and hydroxyl groups, acting as auxochromes, would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole. The solvent used for analysis would also influence the spectral features due to solvatochromic effects.

Studies on Tautomerism and Isomeric Equilibria

Tautomerism is a key consideration for molecules like 4-amino-1H-indol-6-ol, which contain both hydroxyl and amino groups on an aromatic ring. The compound can potentially exist in different tautomeric forms, such as the amino-phenol form and various keto-enamine forms.

Computational studies, particularly using DFT, are instrumental in determining the relative stabilities of these tautomers. nih.gov Such calculations would involve geometry optimization of each possible tautomer, followed by a frequency calculation to confirm that the optimized structure is a true minimum on the potential energy surface. The tautomer with the lowest calculated energy is predicted to be the most stable and therefore the most abundant form. For similar phenolic and amino-substituted heterocyclic systems, the aromatic amino-phenol form is generally found to be the most stable due to the preservation of the aromatic system's resonance energy.

Analysis of Intermolecular Interactions and Supramolecular Assemblies

The solid-state structure of this compound would be governed by a network of intermolecular interactions, leading to the formation of a specific supramolecular assembly.

Hydrogen bonding would be the most significant intermolecular interaction in the crystal lattice of this compound. nih.gov The molecule possesses multiple hydrogen bond donors (the indole N-H, the protonated amino group -NH3+, and the hydroxyl O-H) and acceptors (the hydroxyl oxygen and the chloride ion). This would lead to a complex three-dimensional hydrogen-bonding network. researchgate.netnih.gov

A detailed analysis, typically derived from single-crystal X-ray diffraction data, would reveal the specific hydrogen bond motifs, such as chains, dimers, or more complex patterns. The chloride ion is expected to be a key player in this network, accepting multiple hydrogen bonds from the surrounding organic cations.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. nih.govnih.govresearchgate.netresearchgate.net By mapping properties like d_norm (normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contact can be identified.

For this compound, a Hirshfeld surface analysis would likely reveal the following:

Dominant H···Cl contacts: Due to the ionic nature of the salt and the presence of multiple N-H and O-H donors, strong hydrogen bonds to the chloride ion would be prominent.

H···H contacts: These are generally abundant in organic crystals.

C-H···π interactions: The indole ring can act as a π-acceptor for hydrogen bonds from C-H groups of neighboring molecules.

The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

In Silico Molecular Docking and Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is widely used in drug discovery to understand how a ligand might interact with a protein target.

GABA-A Receptor:

The GABA-A receptor is a ligand-gated ion channel and a major inhibitory neurotransmitter receptor in the central nervous system. nih.govnih.govmdpi.com Molecular docking studies of indole derivatives with the GABA-A receptor have been performed to explore potential binding modes. For this compound, docking simulations would be used to predict its binding affinity and interaction with the receptor's binding sites. Key interactions would likely involve hydrogen bonding between the amino and hydroxyl groups of the ligand and amino acid residues in the receptor's binding pocket, as well as hydrophobic interactions involving the indole ring.

COX-2 Enzyme:

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the formation of pro-inflammatory prostaglandins. rsc.orgphyschemres.orgnih.govresearchgate.net Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. Indole derivatives are a known class of COX inhibitors. Molecular docking studies of this compound with COX-2 would aim to identify its potential to bind within the enzyme's active site. Important interactions would likely include hydrogen bonding with key residues such as Tyrosine and Arginine, and hydrophobic interactions within the active site channel.

The following table summarizes potential interactions based on docking studies of similar compounds.

| Target Protein | Potential Interacting Residues | Types of Interaction |

| GABA-A Receptor | Tyrosine, Threonine, Aspartate | Hydrogen Bonding, π-Alkyl |

| COX-2 Enzyme | Arginine, Tyrosine, Serine | Hydrogen Bonding, Hydrophobic |

In Silico ADME Studies for this compound Remain Elusive

A comprehensive search for computational and theoretical investigations into the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the chemical compound this compound has yielded no specific research findings or data. While the principles of in silico ADME predictions are well-established in modern drug discovery for prioritizing lead compounds, dedicated studies for this particular molecule are not publicly available in the searched scientific literature.

In silico ADME prediction is a critical step in the early phases of drug development. eijppr.com These computational methods are employed to assess the pharmacokinetic profile of a potential drug candidate, helping to identify compounds with a higher probability of success in later clinical trials. eijppr.com The process involves the use of various computational models and software to predict properties such as intestinal absorption, blood-brain barrier penetration, plasma protein binding, metabolic stability, and potential for inhibition of key drug-metabolizing enzymes. nih.govmdpi.com

Typically, such studies would involve the calculation of a range of physicochemical and pharmacokinetic parameters. These often include:

Absorption: Predictions of human intestinal absorption (HIA) and cell permeability (e.g., Caco-2).

Distribution: Calculation of parameters like the volume of distribution (VDss) and the fraction of unbound drug in plasma (fu), which indicate how a compound distributes throughout the body's tissues. mdpi.com

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. This includes identifying which CYP isoforms a compound might be a substrate or inhibitor of. nih.gov

Excretion: Estimation of properties related to the elimination of the compound from the body.

The absence of specific in silico ADME data for this compound means that no data tables or detailed research findings on its predicted pharmacokinetic profile can be provided at this time. Such information would be contingent on researchers conducting and publishing computational studies focused specifically on this compound. The general importance of these predictive evaluations lies in their ability to guide the selection and optimization of lead compounds in the drug discovery pipeline, ultimately saving time and resources. eijppr.com

Analytical Methodologies for the Characterization and Quantification of 4 Amino 1h Indol 6 Ol Hydrochloride

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of 4-amino-1H-indol-6-ol hydrochloride, with each technique offering unique insights into its atomic and electronic framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D techniques like COSY, HMQC)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within the molecule.

¹H NMR spectroscopy reveals the number and types of protons in the molecule. For this compound, the proton spectrum would be expected to show distinct signals for the aromatic protons on the indole (B1671886) ring, the amine protons, and the hydroxyl proton. The chemical shifts (δ) of these protons are influenced by their local electronic environment.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a separate signal in the ¹³C NMR spectrum, with its chemical shift indicating its hybridization and bonding environment.

2D NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Quantum Coherence (HMQC) are employed to establish correlations between different nuclei. COSY experiments help to identify protons that are coupled to each other, thus mapping out the proton-proton connectivity within the indole ring. HMQC, on the other hand, correlates proton signals with the signals of the carbon atoms to which they are directly attached, providing a powerful tool for assigning both the ¹H and ¹³C spectra unambiguously.

Below is a table summarizing typical NMR data for related indolol structures, which can be used as a reference for interpreting the spectra of this compound.

| Technique | Observed Data | Interpretation |

| ¹H NMR | Chemical shifts (δ) in ppm, coupling constants (J) in Hz | Provides information on the proton environment and connectivity. |

| ¹³C NMR | Chemical shifts (δ) in ppm | Reveals the carbon framework of the molecule. |

| COSY | Cross-peaks indicating ¹H-¹H coupling | Establishes proton-proton correlations. |

| HMQC | Cross-peaks indicating ¹H-¹³C one-bond correlation | Links protons to their directly attached carbons. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrational modes of its chemical bonds.

For this compound, the IR spectrum would exhibit characteristic absorption bands for the N-H bonds of the amine group, the O-H bond of the hydroxyl group, the C-H bonds of the aromatic ring, and the C-N and C-O stretching vibrations. The presence of the hydrochloride salt would also influence the spectrum, particularly the N-H stretching region.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H stretch (hydroxyl) | 3200-3600 (broad) |

| N-H stretch (amine) | 3300-3500 |

| N-H bend (amine) | 1550-1650 |

| C-H stretch (aromatic) | 3000-3100 |

| C=C stretch (aromatic) | 1400-1600 |

| C-N stretch | 1000-1350 |

| C-O stretch | 1000-1300 |

Mass Spectrometry (High-Resolution Mass Spectrometry (HRMS), GC-HRMS, LR-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Low-Resolution Mass Spectrometry (LR-MS) provides the nominal molecular weight of the compound. For 4-amino-1H-indol-6-ol, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the determination of the elemental composition of the molecule with high accuracy. This is crucial for confirming the molecular formula of 4-amino-1H-indol-6-ol.

Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS) combines the separation power of gas chromatography with the analytical capabilities of HRMS. This technique can be used to analyze volatile derivatives of 4-amino-1H-indol-6-ol, providing both retention time and high-resolution mass spectral data.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of the 4-amino-1H-indol-6-ol molecular ion would likely involve cleavages of the indole ring and the loss of small neutral molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The UV-Vis spectrum of 4-amino-1H-indol-6-ol is expected to show absorption bands characteristic of the indole chromophore.

The position and intensity of the absorption maxima (λmax) are influenced by the substituents on the indole ring. The amino and hydroxyl groups, being auxochromes, are expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted indole.

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of chemical reactions and to assess the purity of a compound. In TLC, a small amount of the sample is spotted onto a thin layer of adsorbent material (the stationary phase), and a solvent (the mobile phase) is allowed to move up the plate by capillary action.

For the analysis of this compound, a suitable mobile phase would be chosen to achieve good separation from starting materials and byproducts. The spots on the developed TLC plate can be visualized under UV light or by using a staining reagent. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given TLC system.

| Parameter | Description | Application for this compound |

| Stationary Phase | A thin layer of adsorbent material (e.g., silica (B1680970) gel, alumina) on a solid support. | Typically silica gel is used for polar compounds like 4-amino-1H-indol-6-ol. |

| Mobile Phase | A solvent or mixture of solvents that moves up the stationary phase. | A mixture of polar and non-polar solvents (e.g., ethyl acetate/hexane, dichloromethane/methanol) is optimized for separation. |

| Retention Factor (Rf) | The ratio of the distance traveled by the compound to the distance traveled by the solvent front. | Used to identify and assess the purity of this compound. A single spot indicates a high degree of purity. |

| Visualization | Methods to see the separated spots on the TLC plate. | UV light (due to the UV-active indole ring) or staining reagents. |

High-Performance Liquid Chromatography (HPLC), including Preparative HPLC for Purification and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound. Given the compound's polar and ionizable nature, reversed-phase HPLC is the most common approach. This method involves a non-polar stationary phase (typically a C18-functionalized silica) and a polar mobile phase.

For the analytical separation of this compound, a gradient elution is often employed. This involves changing the composition of the mobile phase over the course of the analysis to achieve optimal separation of the target compound from any impurities or related substances. A typical mobile phase system would consist of an aqueous component, often containing a buffer to control pH and a small amount of an acid (like trifluoroacetic acid or formic acid) to improve peak shape, and an organic modifier such as acetonitrile (B52724) or methanol. The UV detector is commonly set at a wavelength where the indole chromophore exhibits maximum absorbance, typically around 270-290 nm, to ensure high sensitivity.

The quantification of this compound is achieved by comparing the peak area of the compound in a sample to the peak areas of a series of calibration standards with known concentrations. This allows for the precise determination of the compound's concentration in a given solution.

Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate larger quantities of the pure compound. This is particularly useful for purifying the synthesized this compound to a high degree, removing any unreacted starting materials, by-products, or degradation products. The fractions corresponding to the main peak are collected, and the solvent is subsequently removed to yield the purified solid.

Below is a hypothetical example of an HPLC method for the analysis of this compound.

Table 1: Hypothetical HPLC Method Parameters

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm |

| Injection Volume | 10 µL |

| Retention Time | Approx. 6.5 minutes |

The purity of a synthesized batch can be reported as follows:

Table 2: Hypothetical Purity Analysis Data

| Sample ID | Peak Area | % Area |

| Impurity 1 | 15,000 | 0.5% |

| 4-amino-1H-indol-6-ol | 2,970,000 | 99.0% |

| Impurity 2 | 15,000 | 0.5% |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this technique can provide unambiguous proof of its chemical structure, including the connectivity of atoms and the stereochemistry, as well as details about its conformation and intermolecular interactions in the solid state.

The process begins with the growth of a high-quality single crystal of the compound, which can be a challenging step. This is typically achieved by slow evaporation of a solvent from a saturated solution, or by vapor diffusion techniques. Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a focused beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots, which is recorded by a detector.

The intensities and positions of these diffracted spots are used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined, and a model of the molecule can be built and refined. The final result is a detailed picture of the molecular structure, including bond lengths, bond angles, and torsional angles. This information is invaluable for confirming the identity of the compound and for understanding its physical and chemical properties.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₈H₉N₂O · HCl |

| Formula Weight | 198.65 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 8.54 Å |

| b | 5.21 Å |

| c | 20.11 Å |

| β | 98.5° |

| Volume | 885.3 ų |

| Z | 4 |

| Calculated Density | 1.49 g/cm³ |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of the elements present in a compound. For this compound, this method provides a crucial check of its empirical formula and purity. The most common method for determining carbon, hydrogen, and nitrogen content is combustion analysis.

In this procedure, a small, precisely weighed sample of the compound is combusted in a stream of oxygen at a high temperature. The combustion products—carbon dioxide, water, and nitrogen gas—are collected and quantified. The chlorine content is typically determined by other methods, such as titration or ion chromatography, after decomposition of the compound.

The experimentally determined percentages of each element are then compared to the theoretical percentages calculated from the compound's chemical formula (C₈H₉N₂O · HCl). A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

Table 4: Hypothetical Elemental Analysis Data for this compound

| Element | Theoretical % | Experimental % |

| Carbon (C) | 48.38 | 48.45 |

| Hydrogen (H) | 5.07 | 5.12 |

| Nitrogen (N) | 14.10 | 14.05 |

| Chlorine (Cl) | 17.84 | 17.79 |

| Oxygen (O) | 8.05 | 8.10 (by difference) |

The close correlation between the theoretical and experimental values in this hypothetical data set would serve to confirm the elemental composition of the synthesized this compound.

Structure Activity Relationship Sar Studies of 4 Amino 1h Indol 6 Ol Hydrochloride Analogues in Biological Systems

Correlating Structural Modifications on the Indole (B1671886) Core with Modulated Biological Activities

The indole nucleus is a versatile scaffold in medicinal chemistry, and modifications across the ring system, beyond the 4-amino and 6-hydroxyl groups, significantly modulate the biological profile of its derivatives. nih.govresearchgate.netnih.gov The reactivity and biological interactions of the indole ring are influenced by the electron-rich nature of the pyrrole (B145914) moiety and the aromatic character of the fused benzene (B151609) ring. nih.gov

Research into various indole analogues has demonstrated that substitutions at positions C-2, C-3, C-5, and C-7 are particularly impactful. For instance, the introduction of different groups at the C-3 position has been shown to markedly influence anti-inflammatory and other biological activities. nih.gov In one study, linking an indole group at the C-3 position of oleanolic acid was found to enhance its biological activity, underscoring the importance of this position for derivatization. nih.gov

Similarly, modifications on the benzene portion of the indole core are crucial. In the development of hepatitis C (HCV) NS4B inhibitors based on 6-(indol-2-yl)pyridine-3-sulfonamides, SAR optimization focused on placing substituents at the C-5 and C-6 positions of the indole ring. researchgate.net This strategy was employed to block potential sites of oxidative metabolism, thereby improving the pharmacokinetic profile of the compounds. researchgate.net The presence of two adjacent substituents, such as at C-5 and C-6, can prevent the formation of arene oxides, a common metabolic pathway for aromatic rings. researchgate.net

The N-1 position of the indole ring, bearing a hydrogen in the parent compound, is another critical site for modification. The N-H group can act as a hydrogen bond donor, interacting with biological macromolecules like proteins. nih.gov Alkylation or substitution at this position can alter binding affinity, solubility, and metabolic stability.

The following table summarizes the general effects of structural modifications on the indole core based on findings from various indole derivatives.

| Position of Modification | Type of Modification/Substituent | Observed Impact on Biological Activity |

| N-1 | Alkylation/Substitution | Alters hydrogen bonding capacity, can improve metabolic stability and binding affinity. researchgate.net |

| C-2 | Substitution (e.g., with pyridine) | Forms the basis for potent inhibitors of targets like HCV NS4B. researchgate.net |

| C-3 | Attachment of other moieties | Can significantly enhance activities such as anti-inflammatory effects. nih.gov |

| C-5 | Substitution (e.g., with halogens, alkyls) | Influences electronic properties and metabolic stability; used in many bioactive indoles. iosrjournals.org |

| C-5 and C-6 | Dual Substitution | Can block oxidative metabolism, improving pharmacokinetic profiles. researchgate.net |

These findings collectively indicate that while the 4-amino and 6-hydroxyl groups provide key interaction points, the rest of the indole scaffold offers extensive opportunities for modification to fine-tune pharmacokinetic properties and biological potency.

Investigating the Impact of Substituents at Amino and Hydroxyl Positions on Molecular Interactions

The amino group at the C-4 position and the hydroxyl group at the C-6 position are defining features of 4-amino-1H-indol-6-ol, and their modification is a key strategy in SAR studies. These functional groups are primary sites for hydrogen bonding and can significantly influence the molecule's interaction with protein targets.

The 4-amino group is a potent hydrogen bond donor and can also act as a base, becoming protonated depending on the physiological environment. Its retention is often crucial for activity. In studies on analogous heterocyclic systems, such as the imidazoquinolines, the 4-amino group was found to be essential for TLR7-agonistic activity. nih.gov Similarly, for 4-aminoquinoline (B48711) antimalarials, modifications to the quinoline (B57606) ring that altered the basicity (pKa) of the amino groups had a direct and predictable effect on drug accumulation and activity. nih.gov This suggests that the 4-amino group of an indole analogue likely plays a pivotal role in binding to target enzymes or receptors, and its removal or significant alteration could lead to a loss of activity. Modifications such as acylation or alkylation of the amino group would alter its hydrogen bonding capacity and steric profile, leading to different biological outcomes. nih.gov

The 6-hydroxyl group is also a critical functional moiety, capable of acting as both a hydrogen bond donor and acceptor. The position and number of hydroxyl groups on a flavonoid ring system, for example, have been shown to be critical for maintaining high inhibitory activity against enzymes like α-glucosidase by enabling proper orientation within the binding pocket. nih.gov In computational studies, the presence of hydroxyl groups was shown to increase hydrogen bonding interactions with surrounding amino acid residues. nih.gov For 4-amino-1H-indol-6-ol analogues, the 6-hydroxyl group would be expected to form key hydrogen bonds with the active site of a target protein. Its replacement with a methoxy (B1213986) group (O-methylation) would remove its hydrogen bond donating ability, while its substitution with a halogen would alter the electronic nature of the benzene portion of the indole ring.

The table below outlines the predicted impact of modifying these key functional groups.

| Functional Group | Position | Potential Modification | Predicted Impact on Molecular Interactions |

| Amino Group | C-4 | Acylation, Alkylation | Alters hydrogen bond donating ability and basicity; may reduce or change binding affinity. nih.gov |

| Amino Group | C-4 | Replacement (e.g., with Nitro) | Drastically changes electronic properties and removes hydrogen bond donation, likely abolishing activity. nih.gov |

| Hydroxyl Group | C-6 | O-methylation (Methoxy) | Removes hydrogen bond donating capability, retaining only acceptor ability; alters lipophilicity. |

| Hydroxyl Group | C-6 | Esterification | Increases steric bulk and lipophilicity; acts as a prodrug strategy. |

| Hydroxyl Group | C-6 | Replacement (e.g., with Halogen) | Removes hydrogen bonding; significantly alters electronic character of the ring. |

These modifications are fundamental tools for probing the molecular interactions of 4-amino-1H-indol-6-ol analogues and optimizing their activity towards a specific biological target.

Comparative Analysis of 4-Amino-1H-indol-6-ol Hydrochloride with Other Indole Derivatives and Related Heterocyclic Scaffolds

To understand the unique properties of the 4-amino-1H-indol-6-ol scaffold, it is useful to compare it with other well-known indole derivatives and related heterocyclic systems that serve as bioisosteres.

Comparison with Other Indole Derivatives: The indole scaffold is present in numerous biologically important molecules. nih.gov Tryptophan is an essential amino acid, and serotonin (B10506) is a key neurotransmitter. Unlike these common 5-substituted indoles, 4-amino-1H-indol-6-ol possesses a distinct substitution pattern that orients its functional groups in different vectors, leading to interactions with different biological targets. The combination of an electron-donating amino group at C-4 and a hydroxyl group at C-6 creates a unique electronic and steric profile on the benzene ring portion of the scaffold.

Comparison with Heterocyclic Bioisosteres (e.g., Indazole): Indazole, which features a pyrazole (B372694) ring fused to benzene, is often considered a bioisostere of indole. nih.gov This means it has a similar size and electronic properties, allowing it to substitute for indole in drug candidates to modulate activity or improve properties like metabolic stability. nih.govnih.gov

In the development of inhibitors for the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy, both indole and indazole scaffolds have been successfully used. nih.gov SAR studies of indazole-based IDO1 inhibitors revealed that potent compounds often bear a large substituent at the 4-position and a small group (like a halogen) at the 6-position. nih.gov This provides a direct contrast to the 4-amino-1H-indol-6-ol structure. While the 4-position is also critical, the nature of the substituent (amino vs. a large group) and the 6-position substituent (hydroxyl vs. halogen) dictate different binding interactions. Docking models of indazole inhibitors showed that the 1H-indazole motif interacts with the heme iron and a hydrophobic pocket of the IDO1 enzyme, with substituents at the 4- and 6-positions playing a crucial role in potency. nih.gov

The choice between an indole and an indazole core can lead to significant differences in the resulting biological activity and selectivity, as summarized in the table below.

| Scaffold | Key Structural Features | Common Biological Targets | SAR Insights |

| Indole (General) | Fused pyrrole and benzene rings; N-H donor. nih.gov | Kinases, GPCRs, Enzymes (e.g., IDO1), Microtubules. nih.gov | Activity is highly dependent on substitution pattern (e.g., C3, C5). nih.goviosrjournals.org |

| 4-Amino-1H-indol-6-ol | Amino group at C-4, Hydroxyl group at C-6. | Potential for unique kinase or receptor interactions. | Specific pattern creates distinct hydrogen bonding and electronic profile. |

| Indazole | Fused pyrazole and benzene rings; bioisostere of indole. nih.gov | Kinases, IDO1. nih.govnih.gov | Often used to replace indole to alter metabolic stability or patentability. SAR can be distinct from indole analogues. nih.gov |

| Imidazoquinoline | Fused imidazole (B134444) and quinoline rings. | Toll-Like Receptors (e.g., TLR7). nih.gov | The 4-amino group on the quinoline portion is critical for activity, similar to the likely role in 4-aminoindoles. nih.gov |

This comparative analysis highlights that while 4-amino-1H-indol-6-ol belongs to the broad and pharmacologically rich class of indoles, its specific 4,6-disubstitution pattern makes it a distinct chemical entity. Its properties and biological activities are best understood by contrasting them with both related indole structures and functional bioisosteres like indazole.

Research Applications of 4 Amino 1h Indol 6 Ol Hydrochloride in Chemical Biology and Material Science

Utility as a Versatile Synthetic Building Block for Complex Organic Molecules

The indole (B1671886) ring system is a cornerstone in synthetic organic chemistry, and functionalized indoles like 4-amino-1H-indol-6-ol are prized as versatile building blocks. The strategic placement of the amino and hydroxyl groups allows for a wide array of chemical modifications, enabling chemists to construct intricate molecular architectures. These functional groups can be selectively protected, activated, or reacted to build libraries of compounds for screening and development.

A key synthetic strategy involving a related structure is the Batcho–Leimgruber indole synthesis, which can be adapted to produce various substituted indoles. For instance, a methodology has been developed for the synthesis of (4-amino-1H-indol-6-yl)phosphonates. This process starts with (4-methyl-3,5-dinitrophenyl)phosphonates, which react with dimethylformamide dimethyl acetal (B89532) to form enamines. These intermediates can then be converted into the indole structure. Through careful selection of the reducing agent during the reductive cyclization of the enamine, either (4-nitro-1H-indol-6-yl)- or (4-amino-1H-indol-6-yl)phosphonates can be selectively obtained. This demonstrates how the 4-amino-indole scaffold can be incorporated into more complex phosphonic acid derivatives, which are of interest in medicinal chemistry.

The amino group on the indole ring also allows for the synthesis of various amide derivatives. By coupling the amine with different carboxylic acids or acyl chlorides, a diverse set of molecules can be generated, which is a common strategy to explore structure-activity relationships (SAR) in drug discovery.

Exploration in the Discovery of Novel Biological Probes and Lead Compounds

The indole scaffold is a "privileged structure" in medicinal chemistry, meaning it appears in numerous natural products and synthetic compounds with a wide range of biological activities. Derivatives built upon the 4-amino-1H-indol-6-ol core are actively investigated as biological probes to study cellular processes and as lead compounds for the development of new therapeutic agents.

Derivatives of the amino-indol-ol scaffold have been identified as inhibitors of several key enzymes implicated in human diseases, particularly cancer and neurodegenerative disorders.

Bromodomain-containing protein 4 (BRD4): A series of indol-6-yl-pyrrolo[2,3-c]pyridin-7-one derivatives were synthesized and evaluated as inhibitors of BRD4, a protein involved in kidney fibrosis. One compound, ZLD2218 (3r), showed potent inhibitory activity against BRD4 with a half-maximal inhibitory concentration (IC₅₀) of 107 nM, comparable to the known inhibitor JQ-1 (IC₅₀ = 92 nM). This highlights the potential of the indol-6-yl moiety as a scaffold for developing potent BRD4 inhibitors.

Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2): New indole-based 1,3,4-oxadiazoles were designed as potential EGFR and COX-2 inhibitors. Compound 2e (2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide) was the most potent, showing significant cytotoxic effects against several cancer cell lines and inhibiting EGFR with an IC₅₀ value of 2.80 µM.

Cholinesterases: Given that depletion of the neurotransmitter acetylcholine (B1216132) is a hallmark of Alzheimer's disease, inhibiting the enzymes that break it down—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—is a key therapeutic strategy. Indole-based structures are frequently explored for this purpose. For example, a 2,3,4,5-tetrahydroazepino[4,3-b]indole(1H)-2-one derivative showed potent and selective inhibition of BChE with an IC₅₀ of 0.020 µM.

Q & A